molecular formula C24H24N2O2 B406288 4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide CAS No. 5699-18-3

4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide

Katalognummer: B406288
CAS-Nummer: 5699-18-3
Molekulargewicht: 372.5g/mol
InChI-Schlüssel: MFBDWJPPFCAIQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Substitution Reactions: The methoxy group can be introduced via nucleophilic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: May be used in the development of new materials or as a chemical reagent.

Wirkmechanismus

The mechanism of action of 4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-N-phenylbenzamide: Lacks the quinoline ring, which may result in different biological activity.

    N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological effects.

Uniqueness

The presence of both the methoxy group and the quinoline ring in 4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide may confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

Eigenschaften

CAS-Nummer

5699-18-3

Molekularformel

C24H24N2O2

Molekulargewicht

372.5g/mol

IUPAC-Name

4-methoxy-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

InChI

InChI=1S/C24H24N2O2/c1-17-16-23(21-10-6-7-11-22(21)25-17)26(19-8-4-3-5-9-19)24(27)18-12-14-20(28-2)15-13-18/h3-15,17,23,25H,16H2,1-2H3

InChI-Schlüssel

MFBDWJPPFCAIQR-UHFFFAOYSA-N

SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC

Kanonische SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.